hTRT (615-624)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telomerase Reverse Transcriptase; hTRT

Scientific Research Applications

Health Technology Reassessment (HTR) in Healthcare Management

Health Technology Reassessment (HTR) is crucial in managing technologies throughout their lifecycle in healthcare. It involves a structured, evidence-based assessment of the clinical, economic, social, and ethical impacts of existing technologies. This approach supports optimal technology use, managed exit, and better value for money in healthcare settings (Soril, Clement, & Noseworthy, 2016).

Telomerase Activation by hTRT in Cancer Research

hTRT, identified as a putative human telomerase catalytic subunit, plays a significant role in telomerase activation in cancer cells. Its expression in telomerase-negative human normal fibroblast cells induces telomerase activity. This is crucial in understanding the molecular mechanism of telomerase activation in cancer cells (Nakayama et al., 1998).

Integration of HTR in Complex Healthcare Systems

Effective integration of HTR requires understanding of the concept and process, effective communication, leadership, and adequate support. This integration can manage the utilization of health technologies at a systems level, addressing sub-optimal use (Sevick et al., 2020).

Knowledge Translation for Health Technology Reassessment

Applying knowledge translation theories, models, and frameworks can facilitate the implementation of HTR recommendations in healthcare settings. This involves assessing the research evidence base, understanding the social and political context, and ensuring adequate resources for implementation (Esmail et al., 2018).

International HTR Practices for Non-Drug Technologies

The international practices of HTR vary widely, focusing on the clinical, social, ethical, and economic effects of technologies currently used in healthcare. This research helps develop a comprehensive methodology for HTR and share successes and challenges in technology management (Leggett et al., 2012).

Characteristics of Knowledge Translation for HTR

Identifying characteristics of knowledge translation theories, models, and frameworks suitable for HTR can guide the implementation of HTR outputs, focusing on principles like evidence-based decision-making, patient-centered approaches, and adaptability to different healthcare levels (Esmail et al., 2020).

Properties

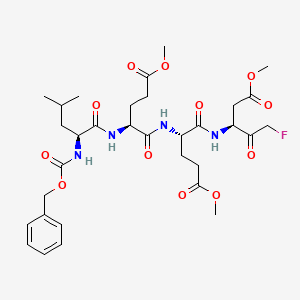

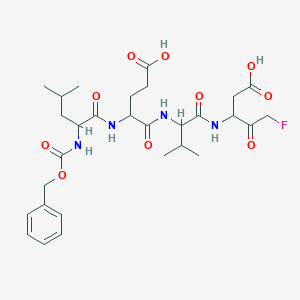

sequence |

ALLTSRLRFI |

|---|---|

source |

Homo sapiens (human) |

storage |

Common storage 2-8℃, long time storage -20℃. |

Synonym |

Telomerase Reverse Transcriptase (615-624); hTRT (615-624) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.